

# Upadacitinib hemihydrate

Author

## Compound of Interest

|                |                          |
|----------------|--------------------------|
| Compound Name: | Upadacitinib hemihydrate |
| Cat. No.:      | B8820042                 |

An In-depth Technical Guide to **Upadacitinib Hemihydrate** for Researchers and Drug Development Professionals

## Introduction

Upadacitinib, marketed under the brand name Rinvvoq, is a second-generation Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic modality in immunomodulation, aiming to provide a more favorable benefit-risk profile compared to earlier, less selective JAK inhibitors.<sup>[3][4][5]</sup> Its approval by the FDA for the treatment of psoriasis, atopic dermatitis, and inflammatory bowel disease underscores its clinical importance.<sup>[1][2][6][7]</sup>

This technical guide provides a comprehensive overview of **upadacitinib hemihydrate**, focusing on its chemical structure, physicochemical properties, and therapeutic applications.

## Chemical Identity and Physicochemical Properties

Upadacitinib is formulated as a hemihydrate, meaning the crystalline solid incorporates one molecule of water for every two molecules of the active pharmaceutical ingredient.

The compound is a white to light brown powder.<sup>[10]</sup> While its solubility in pure water is limited, this can be influenced by pH and the use of co-solvents.

## Chemical Structure

The chemical structure of upadacitinib is fundamental to its function, enabling it to bind with high affinity and selectivity to the ATP-binding pocket of JAK1.

Caption: 2D chemical structure of Upadacitinib.

## Properties Summary

The key identifiers and physicochemical properties of **upadacitinib hemihydrate** are summarized in the table below for quick reference.

| Property                | Value                                                                                                                   |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name              | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolidin-1-yl)-1-methylcyclohexanemethanol hemihydrate                            |
| CAS Number              | 2050057-56-0                                                                                                            |
| Molecular Formula       | C <sub>34</sub> H <sub>40</sub> F <sub>6</sub> N <sub>12</sub> O <sub>3</sub> (representing two upadacitinib molecules) |
| Molecular Weight        | 778.77 g/mol                                                                                                            |
| Appearance              | White to off-white powder or crystalline powder                                                                         |
| Anhydrous Free Base CAS | 1310726-60-3                                                                                                            |
| Anhydrous Mol. Formula  | C <sub>17</sub> H <sub>19</sub> F <sub>3</sub> N <sub>6</sub> O                                                         |
| Anhydrous Mol. Weight   | 380.38 g/mol                                                                                                            |

## Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme in the intracellular signaling cascade known as the JAK-STAT pathway.

## The JAK-STAT Signaling Pathway

The process begins when pro-inflammatory cytokines bind to their specific receptors on the cell surface. This binding event activates receptor-associated tyrosine kinases (JAKs), causing them to dimerize and translocate into the cell nucleus, where they bind to DNA and regulate the transcription of target genes.

## Upadacitinib's Role

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and blocking its kinase activity.<sup>[2][9]</sup> By inhibiting JAK1, Upadacitinib prevents the activation of the JAK-STAT signaling pathway, leading to reduced cytokine production and inflammation.



Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

## Selectivity Profile and Rationale

The development of upadacitinib was driven by the hypothesis that greater selectivity for JAK1 over other JAK isoforms would translate to an improvement in efficacy and safety.

- JAK1: A key mediator for many pro-inflammatory cytokines.[20]
- JAK2: Primarily involved in erythropoiesis (red blood cell production).[20]
- JAK3: Crucial for lymphocyte function and immune surveillance.[20]
- TYK2: Involved in the signaling of cytokines like IL-12 and IL-23.

In enzymatic assays, upadacitinib demonstrates potent inhibition of JAK1 with a half-maximal inhibitory concentration ( $IC_{50}$ ) of 43 nM.[2][20] It is associated with various side effects, such as the anemia associated with JAK2 inhibition or the increased risk of certain infections linked to JAK3 inhibition.[3][4][5]

## Analytical and Experimental Methodologies

The robust characterization of **upadacitinib hemihydrate** is essential for quality control, formulation development, and non-clinical research. This involves a systematic approach to ensure the product's quality and consistency.



Caption: General workflow for characterization of Upadacitinib.

## Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To quantify the purity of **upadacitinib hemihydrate** and detect any process-related impurities or degradation products.
- Methodology:
  - Sample Preparation: Accurately weigh and dissolve the **upadacitinib hemihydrate** sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
  - Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5  $\mu$ m particle size).
  - Mobile Phase: Employ a gradient elution using a two-solvent system. For example:
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient Program: Start with a low percentage of Mobile Phase B, gradually increasing it over 20-30 minutes to elute compounds with increasing polarity.
  - Detection: Monitor the column effluent using a UV detector at a wavelength where upadacitinib has maximum absorbance (e.g., ~310 nm).
  - Quantification: Calculate the area percent of the main upadacitinib peak relative to the total peak area to determine purity. Reference standards can be used for quantification.
- Rationale: This method separates the API from potential impurities based on their differential partitioning between the stationary and mobile phases.

## Protocol: Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of upadacitinib and aid in the structural elucidation of unknown impurities.
- Methodology:
  - Interface: Couple the outlet of the HPLC system directly to an electrospray ionization (ESI) source of a mass spectrometer (LC-MS).
  - Ionization: Operate the ESI source in positive ion mode, which will readily protonate the upadacitinib molecule to generate the  $[M+H]^+$  ion.
  - Mass Analysis: Scan a mass range that includes the expected molecular weight of upadacitinib (anhydrous MW = 380.38). The primary observed peak should correspond to the  $[M+H]^+$  ion.
  - Fragmentation (MS/MS): For structural confirmation, select the parent ion ( $m/z$  381.16) and subject it to collision-induced dissociation (CID) to generate fragments that can be used for identification.
- Rationale: MS provides unambiguous molecular weight information, serving as a definitive identity test. LC-MS is a powerful tool for creating a comprehensive chemical profile of the sample.

## Protocol: In Vitro Kinase Inhibition Assay (IC<sub>50</sub> Determination)

- Objective: To determine the potency and selectivity of upadacitinib by measuring its inhibitory effect on JAK1, JAK2, JAK3, and TYK2.
- Methodology:
  - Reagents: Use recombinant human JAK enzymes, a suitable peptide substrate, and ATP.
  - Assay Principle: The assay measures the phosphorylation of the peptide substrate by the JAK enzyme. This is often a time-resolved fluorescence-based assay.
  - Procedure:
    - In a multi-well plate, add the specific JAK enzyme to a buffer solution.
    - Add serial dilutions of upadacitinib (or a vehicle control).
    - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
    - Incubate for a defined period (e.g., 60 minutes) at room temperature.
    - Stop the reaction and add the detection reagents.
  - Data Analysis: Measure the signal (e.g., fluorescence or luminescence), which is proportional to the enzyme activity. Plot the percent inhibition against the concentration of upadacitinib to determine the IC<sub>50</sub>.
- Rationale: This experiment directly measures the drug's interaction with its molecular targets, providing quantitative data on its potency and selectivity.

## Conclusion

**Upadacitinib hemihydrate** is a highly selective JAK1 inhibitor with a well-defined chemical structure and mechanism of action. Its design represents a significant advancement in the field of targeted therapeutics. A thorough understanding of its physicochemical properties and the application of rigorous analytical and biologic methods are essential for its successful development and use in medical treatments.

## References

- Upadacitinib - Wikipedia. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax\\_sTuLGS3ZkIPUCCGt6ly5F](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax_sTuLGS3ZkIPUCCGt6ly5F)]
- Upadacitinib: Mechanism of action, clinical, and translational science - PMC. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax\\_sTuLGS3ZkIPUCCGt6ly5F](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax_sTuLGS3ZkIPUCCGt6ly5F)]
- Describe the Mechanism of Action of Upadacitinib - The Content Rheum. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax\\_sTuLGS3ZkIPUCCGt6ly5F](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax_sTuLGS3ZkIPUCCGt6ly5F)]
- C778VQ8ZacsMQMLEj6nyWNpI15a480rfKwbCCIWXLQbN-bi-IxOUduJkNCsKw2lHzYILOMicxCSWE9\_mNwjXhc1TdvRkaH9xrw]
- What is the mechanism of action of Rinvvoq (upadacitinib)? - Dr. Oracle. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax\\_sTuLGS3ZkIPUCCGt6ly5F](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFTLLnq57Jgeax_sTuLGS3ZkIPUCCGt6ly5F)]
- RO16w9TEjxAZtKv58cjifykpKspGMBSizvhL\_ejR6K\_s8tgBy8MwdOl\_t8XloXtQzCqzQ3\_F8FsFtT0FmfVeICq7md3HhqB3fYLDIWTDbTozfZlaZK4Wf]
- **Upadacitinib hemihydrate** | 2050057-56-0 - ChemicalBook. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFHy3AirkroGXd0OoX2G5y7k53M=>]
- CAS No : 2050057-56-0 | Product Name : **Upadacitinib Hemihydrate** - API - Pharmaffiliates. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZYQFHy3AirkroGXd0OoX2G5y7k53M=>]
- 2SrXuZaoyWxMaL6fvcixbZTTDbnIRdbVLeB\_v5O3IU2O3IREBa8XLQD7HtwdREBu-uk\_XjeFrFxpIJ1fHXRKoqhxlzTZXi7ud4z5LH2wnxhhg4Up1Q

- Compound: **UPADACITINIB HEMIHYDRATE** (CHEMBL5315119) - ChEMBL - EMBL-EBI. [URL: <https://vertexaisearch.cloud.google.com/grounding/ZLH05KZ4iMuzZ1kwq9IFsZ7REgS3jeXVq37Pivs5l4MpaKO8KbHKwX98Yc2>]
- UPADACITINIB HEMIHYDRATE** - precisionFDA. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2cqThVbwjo1ZntdycdFox7XGluxe\\_ci7O7be26Xvb\\_vG3yunzu4EXucTGCWzt9txkSpVeXP9n-sLwRFkEocHGEH\\_ArX](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2cqThVbwjo1ZntdycdFox7XGluxe_ci7O7be26Xvb_vG3yunzu4EXucTGCWzt9txkSpVeXP9n-sLwRFkEocHGEH_ArX)]
- Upadacitinib Hemihydrate** | CAS No- 2050057-56-0 | NA - Chemicea. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2cqThVbwjo1ZntdycdFox7XGluxe\\_ci7O7be26Xvb\\_vG3yunzu4EXucTGCWzt9txkSpVeXP9n-sLwRFkEocHGEH\\_ArX](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2cqThVbwjo1ZntdycdFox7XGluxe_ci7O7be26Xvb_vG3yunzu4EXucTGCWzt9txkSpVeXP9n-sLwRFkEocHGEH_ArX)]
- RINVOQ® (upadacitinib) Mechanism of Action. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF14n1EbHRAwZRuzr>]
- FDA Approves Upadacitinib for RA - The Rheumatologist. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcsEoRM6BYpY7BEEkH43DZgmxEC\\_30R04fuXnYQIVAQmvTjcXcWjvHYWUg3kQSeAUhUOcVSrTOQgED0VJZHEjriwdfggNKh](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcsEoRM6BYpY7BEEkH43DZgmxEC_30R04fuXnYQIVAQmvTjcXcWjvHYWUg3kQSeAUhUOcVSrTOQgED0VJZHEjriwdfggNKh)]
- Upadacitinib hemihydrate** cas 2050057-56-0 - - Zhishang Bio. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeqCGuP3dE8kJ9rk2qtlj8U\\_Y1tx2fbYIOkqiMn9tSBtrRSg8\\_R82TeSNTcJE-cl1Vi37jC4ybqv8TM=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeqCGuP3dE8kJ9rk2qtlj8U_Y1tx2fbYIOkqiMn9tSBtrRSg8_R82TeSNTcJE-cl1Vi37jC4ybqv8TM=)]
- Selective JAK Inhibitor: Upadacitinib (JAK1-Selective) - ResearchGate. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhXNVx4VRpS71kTYUPWyzPRdDCVwJH9\\_Re5t2WL1IBFYQCAJ7BiSB97cgxFdmNZl5xrBZ0MZze9ZGtVd4hiGYyN5atUXYwC](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhXNVx4VRpS71kTYUPWyzPRdDCVwJH9_Re5t2WL1IBFYQCAJ7BiSB97cgxFdmNZl5xrBZ0MZze9ZGtVd4hiGYyN5atUXYwC)]
- Upadacitinib is a Selective JAK Inhibitor for Several Chronic Inflammatory Diseases Research. [URL: [https://vertexaisearch.cloud.google.com/group/3kp1biVgiG5NvQ4i0RZPjaXViZ5l\\_Ezj8yvY6XASIVN8K6BAEJxUdEJchsvLf15G4m1cddobkjXarQyvSnnl96td6Uv0ZJLT3QLM8ncqbrn1\\_maixinHolzu](https://vertexaisearch.cloud.google.com/group/3kp1biVgiG5NvQ4i0RZPjaXViZ5l_Ezj8yvY6XASIVN8K6BAEJxUdEJchsvLf15G4m1cddobkjXarQyvSnnl96td6Uv0ZJLT3QLM8ncqbrn1_maixinHolzu)]
- Buy **Upadacitinib Hemihydrate** from Chiyan - ECHEMI. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5z3MLafhja5YOOgjxQzcGdeEZ7peQpiyDbErnx7KV44SgUSXGISLJ0j3PAj74uCo=>]
- What is the mechanism of action of **Upadacitinib hemihydrate**? - Patsnap Synapse. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-5Wx\\_4EzNLSbVe7UF3z5fzBDCYNPpAsWni4l76dAEicb9BDHJbaWVsJH6J\\_pzrbSdxCNDqIMTeYemiwluiV\\_dD3vhiSBePj](https://vertexaisearch.cloud.google.com/grounding-api-5Wx_4EzNLSbVe7UF3z5fzBDCYNPpAsWni4l76dAEicb9BDHJbaWVsJH6J_pzrbSdxCNDqIMTeYemiwluiV_dD3vhiSBePj)]
- Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PubMed Central. [URL: <https://vertexaisearch.cloud.UltuLkbtv9p67mNPNEFmQjGEoyaqrS2Y78VDHPS1yx4GZiRaEuljtX9UtiPiZcAZSQAg9ZFG9sNW2oCbjJLgKDjTO6ggezXs=>]
- Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - Drugs in Context. [URL: [https://vertexaisearch.cloud.redirect/AUZIYQHLk9lxkGdeMzbw9cqTJUtEqLJ0h\\_uoRuqU4InSxpkes3gW3M\\_tD6r5wd9ONVJyPLa6TB0wFXjXWARjxT4mKLDkr4oBhrP3\\_2Tr1qmsO8HGchWcNC04JVCDE4sSiQjgFV7Ve0Jz09UFqKAVDcijFdV6pOqY8Zz0fPceGaKMTRtAisIA0rRIRKWM=](https://vertexaisearch.cloud.redirect/AUZIYQHLk9lxkGdeMzbw9cqTJUtEqLJ0h_uoRuqU4InSxpkes3gW3M_tD6r5wd9ONVJyPLa6TB0wFXjXWARjxT4mKLDkr4oBhrP3_2Tr1qmsO8HGchWcNC04JVCDE4sSiQjgFV7Ve0Jz09UFqKAVDcijFdV6pOqY8Zz0fPceGaKMTRtAisIA0rRIRKWM=)]
- Upadacitinib hydrate | Others 14 | 2050057-56-0 - InvivoChem. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLkt>]
- Upadacitinib Clinical Trial Outcomes: A Meta-analysis and Comparative Guide - Benchchem. [URL: <https://vertexaisearch.cloud.google.com>]
- Attachment: Product Information for Upadacitinib - Therapeutic Goods Administration (TGA). [URL: [https://vertexaisearch.cloud.google.com/group/JVrN210K9F1OtNPh4wFAUw6Lprm4CyhfE0f8XWEFzhxdegcjgZl\\_HB4zLamREVnxFYqoVMjssCu7O9FRdfyGGDhbFF\\_gC0bzLBrABZBMgou15k=](https://vertexaisearch.cloud.google.com/group/JVrN210K9F1OtNPh4wFAUw6Lprm4CyhfE0f8XWEFzhxdegcjgZl_HB4zLamREVnxFYqoVMjssCu7O9FRdfyGGDhbFF_gC0bzLBrABZBMgou15k=)]
- Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem - NIH. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw>]
- Upadacitinib | ABT-494 | CAS#1310726-60-3 - MedKoo Biosciences. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYC>]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Upadacitinib - Wikipedia [en.wikipedia.org]
2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
3. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
4. researchgate.net [researchgate.net]
5. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - Drugs in Context [drugsincontext.com]
6. FDA Approves Upadacitinib for RA - The Rheumatologist [the-rheumatologist.org]
7. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
8. zhishangbio.com [zhishangbio.com]
9. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
10. tga.gov.au [tga.gov.au]
11. Upadacitinib hemihydrate | 2050057-56-0 [chemicalbook.com]
12. pharmaffiliates.com [pharmaffiliates.com]
13. Compound: UPADACITINIB HEMIHYDRATE (CHEMBL5315119) - ChEMBL [ebi.ac.uk]

- 14. echemi.com [echemi.com]
- 15. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. droracle.ai [droracle.ai]
- 18. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 19. benchchem.com [benchchem.com]
- 20. immune-system-research.com [immune-system-research.com]
- 21. Upadacitinib hydrate | Others 14 | 2050057-56-0 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [Upadacitinib hemihydrate chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.